molecular formula C7H9N3OS B2605595 1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol CAS No. 478080-55-6

1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol

Cat. No.: B2605595
CAS No.: 478080-55-6
M. Wt: 183.23
InChI Key: CSFXYOOFTDQPAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol is a chemical compound with the molecular formula C7H9N3OS It is characterized by a thiazole ring fused with a triazole ring, and an ethanol group attached to the 5-position of the triazole ring

Preparation Methods

The synthesis of 1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol typically involves the following steps:

    Formation of the Thiazole Ring: The synthesis begins with the formation of the thiazole ring, which can be achieved through the reaction of α-haloketones with thiourea under basic conditions.

    Formation of the Triazole Ring: The thiazole ring is then fused with a triazole ring. This can be done by reacting the thiazole derivative with hydrazine and an appropriate aldehyde or ketone.

    Introduction of the Ethanol Group: Finally, the ethanol group is introduced at the 5-position of the triazole ring through a nucleophilic substitution reaction using an appropriate alcohol derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the nitrogen atoms in the triazole ring, using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms on the thiazole and triazole rings can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions. Common reagents for these reactions include halogens, alkyl halides, and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group typically yields aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential biomolecules in microorganisms. Its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol can be compared with other similar compounds, such as:

    1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone: This compound has a ketone group instead of an ethanol group, which may result in different chemical reactivity and biological activity.

    1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methanol: This compound has a methanol group instead of an ethanol group, which may affect its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific structure, which combines the properties of both thiazole and triazole rings with an ethanol group, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3OS/c1-4-6(5(2)11)12-7-8-3-9-10(4)7/h3,5,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFXYOOFTDQPAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NN12)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.